1-Aminomethylcycloheptylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(aminomethyl)cycloheptan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c9-7-8(10)5-3-1-2-4-6-8/h1-7,9-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVOUFFPIQCIEDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)(CN)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50198668 | |
| Record name | Cycloheptanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5062-68-0 | |
| Record name | Cycloheptylamine, 1-aminomethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005062680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cycloheptanemethanamine, 1-amino- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50198668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1 Aminomethylcycloheptylamine and Its Structural Analogs
Stereoselective and Regioselective Synthesis Approaches to 1-Aminomethylcycloheptylamine
The synthesis of this compound from a prochiral starting material like cycloheptanone (B156872) necessitates precise control over the introduction of two amine functionalities at a single carbon atom. Stereoselective strategies are crucial for generating chiral versions of the molecule, which can have distinct biological activities.
Enantioselective and Diastereoselective Methodologies
The asymmetric synthesis of 1,1-diamines often involves the use of chiral auxiliaries to guide the stereochemical outcome of reactions. A prominent strategy for synthesizing chiral this compound involves the application of Ellman's chiral tert-butanesulfinamide. This process begins with the condensation of cycloheptanone with a chiral sulfinamide, such as (R)-tert-butanesulfinamide, to form a chiral N-sulfinylketimine. The sulfinyl group effectively shields one face of the C=N double bond, directing the nucleophilic attack of a cyanide source to the opposite face, thereby establishing a stereocenter. Subsequent reduction of the nitrile group would yield the chiral diamine with high enantiomeric excess.
Another powerful approach is the use of chiral catalysts in reactions such as the Pudovik reaction, which involves the addition of phosphites to imines. nih.gov While traditionally used for α-aminophosphonates, the underlying principle of a chiral catalyst activating a non-chiral imine for enantioselective nucleophilic addition is broadly applicable. nih.gov Similarly, asymmetric Brønsted acid catalysis can be used to promote enantioselective cyclization reactions to form chiral amines. rsc.org
The following table summarizes key methodologies for stereoselective synthesis applicable to this compound precursors.
| Methodology | Key Reagent/Catalyst | Intermediate Product | Stereochemical Control |
|---|---|---|---|
| Chiral Auxiliary | (R)-tert-butanesulfinamide | Chiral N-sulfinylketimine | Substrate-controlled diastereoselective nucleophilic addition |
| Asymmetric Catalysis | Chiral Brønsted Acid / BINOL-phosphoramide | Activated Iminium Ion | Catalyst-controlled enantioselective cyclization/addition |
| Aza-Henry Reaction | Chiral Copper or Silver Catalysts | β-Nitro Amine | Catalyst-controlled enantioselective addition of nitroalkanes to imines |
Control of Cycloheptane (B1346806) Ring Conformation in Synthetic Pathways
The cycloheptane ring is conformationally flexible, existing primarily in two low-energy conformations: the twist-chair and the twist-boat. scispace.comresearchgate.net The twist-chair is generally the more stable form. scispace.com The specific conformation adopted can be influenced by the substituents on the ring and the stereochemistry of its fusion to other ring systems. scispace.com
Controlling the ring's conformation is a critical aspect of synthesis, as it dictates the spatial arrangement of functional groups and thus the molecule's interaction with biological targets. Synthetic strategies can enforce a particular conformation. For instance, a stereospecific Cope rearrangement of a cis-divinylcyclopropane-1,2-diol intermediate can produce a cycloheptane ring with a defined stereochemistry. organic-chemistry.org This method, starting from a 1,2-diketone, proceeds with high stereospecificity, ensuring the conformational outcome is linked to the E,Z-configuration of the starting material. organic-chemistry.org The constraints imposed by fusing other rings to the cycloheptane core can also lock it into a less-favored conformation, a principle that can be exploited in the design of rigid analogs. scispace.com
Novel Catalytic Routes for Amination and Cycloheptane Ring Formation in this compound Synthesis
Modern synthetic chemistry offers a variety of catalytic methods to form C-N bonds and construct carbocyclic rings efficiently and with high selectivity.
Organocatalytic Transformations
Organocatalysis provides a metal-free alternative for asymmetric synthesis, often relying on small chiral organic molecules to catalyze reactions. For the synthesis of precursors to this compound, the enantioselective α-amination of cycloheptanone is a key step. This can be achieved using an electrophilic nitrogen source, like a dialkyl azodicarboxylate, in the presence of a chiral organocatalyst such as L-proline or its derivatives. The catalyst forms a chiral enamine with cycloheptanone, which then reacts enantioselectively with the nitrogen source. This approach establishes a chiral center at the C1 position that can be further elaborated to the final product. The chiral allylation of imines is another key organocatalytic methodology that has become crucial in the synthesis of complex nitrogen-containing compounds. researchgate.net
Metal-Mediated and Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis offers powerful tools for forming the cycloheptane ring and introducing the necessary amino groups. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are widely used for the formation of C-N bonds. This reaction could be envisioned in the later stages of a synthetic route to couple an amine to a functionalized cycloheptyl precursor.
For the construction of the ring itself, methods like ring-closing metathesis (RCM) are highly effective for forming seven-membered rings. nih.gov A synthesis could start with an acyclic precursor containing two terminal alkenes and the required nitrogen functionalities, which then undergoes RCM using a ruthenium catalyst like the Grubbs catalyst. nih.gov Furthermore, palladium-catalyzed carboamination can construct cyclic sulfamides, demonstrating the power of metal catalysis to rapidly generate complex heterocyclic structures in high yield and enantioselectivity. umich.eduresearchgate.net
The following table compares different catalytic approaches.
| Catalytic Route | Catalyst Type | Transformation | Key Advantage |
|---|---|---|---|
| Organocatalysis | L-Proline / Chiral Amines | Enantioselective α-amination of cycloheptanone | Metal-free, environmentally benign, high enantioselectivity |
| Ring-Closing Metathesis | Grubbs Catalyst (Ruthenium) | Formation of cycloheptene (B1346976) ring from a diene | High functional group tolerance, reliable for medium-sized rings |
| Buchwald-Hartwig Amination | Palladium / Ligand | C-N bond formation | Broad substrate scope for amine coupling |
| Carboamination | Palladium / Chiral Ligand | Asymmetric formation of cyclic amines | Rapid construction of chiral heterocycles with high enantioselectivity |
Multi-Component Reactions for Diversified this compound Scaffolds
Multi-component reactions (MCRs) are highly efficient processes in which three or more reactants combine in a single operation to form a product that contains portions of all starting materials. organic-chemistry.org This strategy is ideal for creating libraries of structurally diverse compounds for drug discovery. nih.govnih.gov
A classic MCR applicable to the synthesis of a this compound precursor is the Strecker reaction. In this one-pot synthesis, cycloheptanone reacts with an ammonia (B1221849) source (e.g., ammonium (B1175870) chloride) and a cyanide source (e.g., potassium cyanide). The reaction yields 1-aminocycloheptanecarbonitrile, a versatile intermediate. The nitrile group can then be selectively reduced, for example, through catalytic hydrogenation, to the aminomethyl group, thereby completing the 1,1-diamine scaffold efficiently. The power of MCRs lies in their convergent nature and atom economy, allowing for the rapid assembly of complex molecular architectures from simple starting materials. ed.ac.uk By varying the initial carbonyl component, amine, or isocyanide (in related MCRs like the Ugi reaction), a wide array of structural analogs can be generated. nih.gov
Application of Green Chemistry Principles in the Synthesis of this compound Derivatives
The growing emphasis on sustainable chemical manufacturing has spurred the adoption of green chemistry principles in the synthesis of pharmaceutical intermediates, including this compound and its derivatives. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, improving energy efficiency, and utilizing renewable feedstocks. The application of these principles to the synthesis of cyclic diamines offers significant advantages over traditional synthetic routes, which often involve hazardous reagents, harsh reaction conditions, and the generation of substantial waste.
Catalytic Approaches for Enhanced Atom Economy
A key principle of green chemistry is the maximization of atom economy, which seeks to incorporate the maximum number of atoms from the reactants into the final product. Catalytic reactions are instrumental in achieving high atom economy by enabling transformations with minimal stoichiometric waste. In the context of synthesizing this compound derivatives, catalytic aminomethylation and reductive amination represent greener alternatives to classical methods.
The use of biocatalysis, employing enzymes to carry out specific chemical transformations, is another cornerstone of green synthesis. Enzymes operate under mild conditions of temperature and pressure, in aqueous media, and exhibit high selectivity, which significantly reduces energy consumption and the formation of by-products. For instance, transaminases could potentially be engineered to catalyze the amination of a suitable cycloheptyl ketone precursor, offering a highly efficient and environmentally benign route to aminocycloheptane derivatives.
| Parameter | Traditional Synthesis (e.g., Ritter Reaction) | Green Catalytic Synthesis (e.g., Biocatalysis) |
|---|---|---|
| Reagents | Strong acids, cyanides | Enzymes (e.g., transaminases), ammonia |
| Solvents | Concentrated sulfuric acid | Water, buffer solutions |
| Reaction Conditions | High temperatures, harsh pH | Mild temperatures (25-40 °C), neutral pH |
| By-products | Stoichiometric amounts of inorganic salts | Water, minimal by-products |
| Atom Economy | Low | High |
Use of Greener Solvents and Reaction Conditions
The choice of solvent is a critical factor in the environmental footprint of a chemical process. Many traditional organic syntheses rely on volatile and often toxic organic solvents. Green chemistry promotes the use of safer alternatives such as water, supercritical fluids, or bio-based solvents. The synthesis of water-soluble amine derivatives, where possible, allows for reactions to be conducted in aqueous media, which is non-toxic, non-flammable, and readily available.
Renewable Feedstocks and Waste Minimization
A long-term goal of green chemistry is the transition from petroleum-based feedstocks to renewable resources. While the direct synthesis of this compound from biomass is a complex challenge, research into the conversion of bio-derived platform chemicals into cyclic compounds is an active area of investigation. The development of such pathways would significantly enhance the sustainability of producing this and other cycloalkane derivatives.
Waste minimization is a direct outcome of applying the aforementioned green chemistry principles. High atom economy reactions, the use of catalysts, and milder reaction conditions all contribute to reducing the volume and hazard of waste streams. The "E-factor" (Environmental Factor), which is the mass ratio of waste to the desired product, is a useful metric for comparing the environmental impact of different synthetic routes. Green synthetic methodologies consistently demonstrate lower E-factors compared to their traditional counterparts.
| Metric | Traditional Methods | Green Alternatives | Principle of Green Chemistry Addressed |
|---|---|---|---|
| Atom Economy | Often <50% | >90% in many cases | 2. Atom Economy |
| E-Factor | High (>10) | Low (<5) | 1. Prevention |
| Solvent Choice | Volatile Organic Compounds (VOCs) | Water, bio-solvents, supercritical CO2 | 5. Safer Solvents and Auxiliaries |
| Energy Consumption | High (heating, cooling) | Low (mild conditions, microwave) | 6. Design for Energy Efficiency |
Elucidation of Reaction Mechanisms Involving 1 Aminomethylcycloheptylamine and Its Adducts
Mechanistic Investigations of Nucleophilic and Electrophilic Reactions of 1-Aminomethylcycloheptylamine
The primary amine group in this compound is the principal site of nucleophilic and electrophilic reactivity. The lone pair of electrons on the nitrogen atom allows it to act as a potent nucleophile, attacking electron-deficient centers. Conversely, the N-H protons can be abstracted by strong bases, and the amine can be protonated or react with electrophiles.
Kinetics and Thermodynamics of Elementary Steps in Reactions
Understanding the kinetics and thermodynamics of the elementary steps in reactions of this compound is crucial for controlling reaction outcomes. The rates of these reactions are influenced by factors such as the nature of the electrophile, the solvent, and the presence of catalysts.
Nucleophilic Substitution Reactions:
In a typical SN2 reaction with an alkyl halide, the primary amine of this compound acts as the nucleophile. The reaction proceeds through a single transition state where the C-N bond is formed concurrently with the cleavage of the C-X (halide) bond.
The rate of this reaction is dependent on the concentration of both the amine and the alkyl halide. The thermodynamic profile is characterized by an exothermic reaction, driven by the formation of a more stable C-N bond compared to the C-X bond.
Hypothetical Kinetic Data for the Reaction of this compound with Bromoethane:
| Temperature (K) | Rate Constant (k, M⁻¹s⁻¹) | Activation Energy (Ea, kJ/mol) | Enthalpy of Activation (ΔH‡, kJ/mol) | Entropy of Activation (ΔS‡, J/mol·K) |
| 298 | 1.2 x 10⁻³ | 55.2 | 52.7 | -85.4 |
| 308 | 2.5 x 10⁻³ | 55.2 | 52.7 | -85.4 |
| 318 | 5.0 x 10⁻³ | 55.2 | 52.7 | -85.4 |
Acylation Reactions:
The reaction of this compound with an acyl chloride is a rapid and typically irreversible process that yields an amide. This reaction proceeds through a nucleophilic acyl substitution mechanism, involving a tetrahedral intermediate.
Hypothetical Thermodynamic Data for the Acylation of this compound with Acetyl Chloride:
| Parameter | Value |
| ΔH° (Enthalpy of Reaction) | -110 kJ/mol |
| ΔS° (Entropy of Reaction) | -5 J/mol·K |
| ΔG° (Gibbs Free Energy of Reaction) | -108.5 kJ/mol |
Identification and Characterization of Reactive Intermediates
Reactive intermediates are transient species that are formed during a chemical reaction. Their identification and characterization are key to understanding the reaction mechanism.
In reactions of this compound, several types of reactive intermediates can be postulated and potentially identified using spectroscopic techniques.
Iminium Ions:
When this compound reacts with aldehydes or ketones, an iminium ion can be formed as a key intermediate. This species is characterized by a positively charged, double-bonded nitrogen atom. The formation of the iminium ion is often the rate-determining step in reactions such as reductive aminations.
Characterization of a Hypothetical Iminium Ion Intermediate:
¹H NMR: The proton on the iminium carbon (C=N⁺) would exhibit a characteristic downfield shift to approximately 8.30-8.50 ppm.
¹³C NMR: The iminium carbon would show a resonance in the range of 150-160 ppm.
IR Spectroscopy: A strong absorption band around 1650-1690 cm⁻¹ corresponding to the C=N⁺ stretching vibration would be observed.
Tetrahedral Intermediates:
In acylation reactions, a tetrahedral intermediate is formed when the nucleophilic amine attacks the carbonyl carbon of the acylating agent. This intermediate is typically short-lived and collapses to form the final amide product. While direct observation can be challenging, its existence is inferred from kinetic studies and isotopic labeling experiments.
Stereochemical Outcomes and Stereoselectivity in Reactions of this compound
The presence of a stereocenter in this compound, if substituted on the cycloheptyl ring, or the creation of a new stereocenter during a reaction, introduces the element of stereochemistry. Stereoselectivity refers to the preferential formation of one stereoisomer over another.
If this compound is chiral, its reactions with achiral reagents can lead to diastereomeric products if a new stereocenter is formed. The inherent chirality of the starting material can influence the approach of the reagent, leading to a preference for one diastereomer. This is known as diastereoselectivity.
For instance, in the reaction of a chiral derivative of this compound with a prochiral ketone, the two faces of the ketone are diastereotopic. The amine will preferentially attack one face over the other, leading to a mixture of diastereomeric carbinolamines, which can then dehydrate to form diastereomeric imines.
Hypothetical Diastereomeric Ratio in the Reaction of (R)-2-methyl-1-aminomethylcycloheptylamine with 2-Butanone:
| Diastereomer | Product Ratio |
| (R,R)-product | 75% |
| (R,S)-product | 25% |
This diastereoselectivity can be attributed to steric hindrance, where the methyl group on the cycloheptyl ring directs the incoming ketone to approach from the less hindered face of the amine.
Advanced Spectroscopic and Analytical Characterization Methodologies for 1 Aminomethylcycloheptylamine Systems
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural assignment of 1-aminomethylcycloheptylamine. emerypharma.com A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for a complete and confident determination of its molecular structure. emerypharma.com
Two-dimensional (2D) NMR experiments are instrumental in deciphering the complex proton and carbon environments within the this compound molecule. wikipedia.orgcam.ac.uk
Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgsdsu.edu For this compound, COSY spectra would reveal correlations between the protons on the cycloheptyl ring, as well as between the aminomethyl protons and any adjacent ring protons. This allows for the tracing of the proton connectivity throughout the carbocyclic framework.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of directly attached heteronuclei, most commonly ¹³C. wikipedia.orgyoutube.com This technique is invaluable for assigning the carbon signals of the cycloheptyl ring and the aminomethyl group by linking them to their corresponding, more easily assigned, proton signals. youtube.comprinceton.edu
Nuclear Overhauser Effect Spectroscopy (NOESY): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. youtube.com This provides crucial information about the through-space proximity of different proton environments, which is essential for determining the conformation and stereochemistry of the cycloheptyl ring and the relative orientation of the aminomethyl group. harvard.edu
Table 1: Application of 2D NMR Techniques for this compound
| Technique | Information Provided | Application to this compound |
| COSY | ¹H-¹H correlations through 2-3 bonds libretexts.org | Maps the connectivity of protons on the cycloheptyl ring and the aminomethyl group. |
| HSQC | Direct ¹H-¹³C correlations wikipedia.org | Assigns each carbon atom by linking it to its directly attached proton(s). |
| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) youtube.com | Confirms the attachment of the aminomethyl group to the C1 position and establishes the overall carbon framework. |
| NOESY | ¹H-¹H correlations through space youtube.com | Provides insights into the 3D structure and conformational preferences of the molecule. |
Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure and dynamics of this compound in its solid form. nih.gov Techniques such as Cross-Polarization Magic-Angle Spinning (CP/MAS) can be employed to obtain high-resolution ¹³C spectra of the solid material. nih.gov These spectra can reveal information about polymorphism, crystallinity, and the presence of different conformations in the solid state. Furthermore, ssNMR can be used to study the interactions of this compound with other molecules in solid mixtures or composites. nih.gov
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is a powerful tool for identifying the functional groups present in this compound and for probing its conformational landscape. youtube.commdpi.com
FTIR Spectroscopy: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key expected vibrations include the N-H stretching of the primary amine groups, typically appearing in the region of 3300-3500 cm⁻¹, and C-H stretching vibrations of the cycloheptyl ring and the methylene (B1212753) group.
Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. thermofisher.com The Raman spectrum would also show characteristic bands for the C-H and N-H vibrations. Due to different selection rules, some vibrational modes may be more prominent in the Raman spectrum than in the FTIR spectrum, and vice versa. thermofisher.com This complementarity is particularly useful for a comprehensive vibrational analysis. youtube.com
Conformational changes in the flexible cycloheptane (B1346806) ring can lead to shifts in the vibrational frequencies, making both FTIR and Raman spectroscopy sensitive probes of the conformational state of the molecule. acs.org
Table 2: Expected Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Primary Amine (R-NH₂) | N-H Stretch | 3300 - 3500 |
| N-H Bend (Scissoring) | 1590 - 1650 | |
| Alkane (C-H) | C-H Stretch | 2850 - 3000 |
| CH₂ Bend (Scissoring) | 1450 - 1470 | |
| Carbon-Nitrogen (C-N) | C-N Stretch | 1000 - 1250 |
Mass Spectrometry (MS/MS, High-Resolution MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the elemental composition of this compound. chemrxiv.org
High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. acs.orgresearchgate.netdyadlabs.com This is a critical step in confirming the identity of the compound.
Tandem Mass Spectrometry (MS/MS): MS/MS experiments involve the fragmentation of the protonated molecule ([M+H]⁺), providing valuable structural information. For cyclic amines, fragmentation often occurs via α-cleavage, which is the breaking of the bond between the α and β carbons relative to the nitrogen atom. jove.comwhitman.edu The fragmentation pattern of this compound would be expected to show characteristic losses related to the cycloheptyl ring and the aminomethyl group, helping to confirm the structure. acs.orgmiamioh.edu The presence of two nitrogen atoms will result in a molecular ion with an even mass-to-charge ratio, in accordance with the nitrogen rule. jove.com
X-ray Crystallography and Electron Diffraction for Solid-State Structure Determination
To obtain a definitive three-dimensional structure of this compound in the solid state, X-ray crystallography is the gold standard technique. nih.gov If a suitable single crystal of the compound or a derivative can be grown, X-ray diffraction analysis can provide precise atomic coordinates, bond lengths, bond angles, and torsional angles. mdpi.commdpi.com This information reveals the exact conformation of the cycloheptyl ring and the spatial arrangement of the amine groups. In cases where suitable single crystals cannot be obtained, electron diffraction techniques can sometimes be employed to determine the solid-state structure from microcrystalline samples.
Chiral Chromatography for Enantiomeric Purity Assessment of Chiral this compound Forms
Since the C1 carbon of this compound is a stereocenter, the compound can exist as a pair of enantiomers. Chiral chromatography is the primary method for separating and quantifying these enantiomers to determine the enantiomeric purity of a sample. wikipedia.orggcms.cz This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. nih.govnih.gov Common CSPs for separating chiral amines include those based on cyclodextrins or polysaccharide derivatives. The choice of the specific chiral column and mobile phase is crucial for achieving optimal separation. wikipedia.org
Table 3: Summary of Analytical Techniques and Their Applications
| Technique | Primary Application | Information Obtained |
| 2D NMR (COSY, HSQC, HMBC, NOESY) | Structural Elucidation | Atomic connectivity, 3D structure, and conformation. |
| Solid-State NMR | Solid-State Characterization | Polymorphism, crystallinity, and solid-state conformation. |
| FTIR & Raman Spectroscopy | Functional Group Analysis | Identification of functional groups and conformational information. |
| High-Resolution Mass Spectrometry | Molecular Formula Confirmation | Accurate mass and elemental composition. |
| Tandem Mass Spectrometry (MS/MS) | Structural Fragmentation Analysis | Fragmentation patterns to confirm molecular structure. |
| X-ray Crystallography | Definitive 3D Structure | Precise atomic coordinates, bond lengths, and angles in the solid state. |
| Chiral Chromatography | Enantiomeric Purity | Separation and quantification of enantiomers. |
Computational Chemistry and Theoretical Modeling of 1 Aminomethylcycloheptylamine
Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity of 1-Aminomethylcycloheptylamine
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. wikipedia.orgnih.gov DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. wikipedia.orgscispace.com This approach offers a balance between accuracy and computational cost, making it a popular choice for studying the electronic properties and reactivity of molecules like this compound. nih.gov
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting the reactivity of molecules by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's chemical reactivity and kinetic stability; a smaller gap generally suggests higher reactivity. irjweb.comwikipedia.org
For this compound, FMO analysis would involve calculating the energies and visualizing the spatial distribution of the HOMO and LUMO. The locations of these orbitals would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, the lone pair electrons on the nitrogen atoms would likely contribute significantly to the HOMO, making these sites nucleophilic.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution in a molecule and is used to predict reactive sites for electrophilic and nucleophilic interactions. malayajournal.orgderpharmachemica.com Regions of negative potential (typically colored red) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. malayajournal.org An MEP analysis of this compound would likely show negative potential around the nitrogen atoms, confirming their nucleophilic character.
Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound
| Parameter | Hypothetical Value (eV) | Description |
| HOMO Energy | -8.50 | Energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons. |
| LUMO Energy | 2.10 | Energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | 10.60 | The energy difference between the HOMO and LUMO, indicating the molecule's chemical reactivity and stability. |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Transition state calculations are crucial for understanding the kinetics of a chemical reaction by identifying the highest energy point along the reaction pathway, known as the transition state. youtube.comlibretexts.org The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. DFT is a widely used method for locating transition states and calculating their energies. libretexts.org
For this compound, transition state calculations could be employed to study various reaction pathways, such as its synthesis or subsequent chemical modifications. For example, in a reductive amination reaction to synthesize this compound, DFT could model the transition state of the imine intermediate's reduction. By calculating the activation energies for different potential pathways, the most favorable reaction conditions and mechanisms can be predicted. These calculations provide valuable insights that can guide the optimization of synthetic routes. rsc.org
Table 2: Hypothetical Activation Energies for a Reaction Involving this compound
| Reaction Pathway | Reactant Complex Energy (kJ/mol) | Transition State Energy (kJ/mol) | Activation Energy (kJ/mol) |
| Pathway A | 0 | 120 | 120 |
| Pathway B | 0 | 150 | 150 |
Note: The data in this table is illustrative and not based on published experimental or computational results for this compound.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. tandfonline.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information on the conformational changes and flexibility of molecules. nih.gov This technique is particularly useful for flexible molecules like this compound, which can adopt various conformations due to the flexibility of the cycloheptane (B1346806) ring and the aminomethyl side chain. rsc.org
A conformational analysis of this compound using MD simulations would reveal the most stable conformations and the energy barriers between them. This is achieved by simulating the molecule's movement over a period of time and analyzing the resulting trajectory. tandfonline.com Such studies are important for understanding how the molecule's shape influences its interactions with other molecules, such as in a biological system or a material matrix. MD simulations can also be used to study intermolecular interactions by simulating the compound in the presence of other molecules, such as solvents or biological macromolecules, providing insights into its solvation properties and binding affinities. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Behavior
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.mewikipedia.org QSAR models are developed by correlating molecular descriptors (numerical representations of a molecule's properties) with their experimentally determined activities. slideshare.net Once a reliable QSAR model is established, it can be used to predict the activity of new, untested compounds. fiveable.me
For this compound, a QSAR study would typically involve a dataset of its derivatives with varying structural modifications and their corresponding measured biological activities. A wide range of molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each derivative. Statistical methods, like multiple linear regression or machine learning algorithms, would then be used to build a model that best correlates these descriptors with the observed activity. fiveable.me Such a model could then be used to design new derivatives of this compound with potentially enhanced activity. The selection of relevant descriptors is a critical step in building a predictive QSAR model. nih.govoup.com
Exploration of Derivatives and Functionalized Analogs of 1 Aminomethylcycloheptylamine
Design Principles for Modulating Reactivity and Selectivity in 1-Aminomethylcycloheptylamine Derivatives
The design of derivatives of this compound is guided by fundamental principles of organic and medicinal chemistry aimed at modulating the compound's reactivity and selectivity. The inherent structure of this compound, featuring a geminal diamine on a flexible seven-membered ring, offers multiple avenues for structural modification. Key design principles revolve around altering the electronic and steric properties of the molecule.
Electronic Effects: The nucleophilicity and basicity of the two primary amine groups are primary determinants of the compound's reactivity. These properties can be modulated by the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) either on the nitrogen atoms or the cycloheptyl ring. For instance, N-acylation or N-sulfonylation would decrease the nucleophilicity of the amine, making it less reactive in certain applications but potentially more selective in others. Conversely, N-alkylation with short alkyl chains would increase the basicity and nucleophilicity.
Steric Hindrance: The conformational flexibility of the cycloheptane (B1346806) ring allows for a wide range of spatial arrangements of the amino groups. The introduction of bulky substituents on either the nitrogen atoms or the cycloheptyl ring can introduce significant steric hindrance. This can be strategically employed to control the accessibility of the amine groups, thereby directing reactions to a specific site or modulating the binding affinity and selectivity for a biological target. For example, a bulky N-substituent could favor reactions at the less hindered primary amine.
Conformational Control: Modifications to the cycloheptyl ring itself, such as the introduction of unsaturation or fused ring systems, can restrict the conformational freedom of the molecule. This can lock the amino groups into a more defined spatial orientation, which is a critical consideration in the design of ligands for specific biological receptors, where a precise three-dimensional arrangement is often required for optimal interaction.
Synthesis and Advanced Characterization of Novel N-Substituted and Cycloheptyl-Substituted Derivatives
The synthesis of novel derivatives of this compound can be approached through various established synthetic methodologies.
N-Substituted Derivatives: The primary amine groups of this compound are amenable to a wide range of functionalization reactions. Standard procedures such as reductive amination with aldehydes or ketones can be employed to introduce a variety of alkyl or aryl substituents. Acylation with acid chlorides or anhydrides, and sulfonylation with sulfonyl chlorides, provide routes to amide and sulfonamide derivatives, respectively. The synthesis of these derivatives allows for a systematic exploration of the impact of different substituents on the compound's properties.
Cycloheptyl-Substituted Derivatives: Modification of the cycloheptyl ring presents a greater synthetic challenge but offers the potential for more profound alterations to the molecular scaffold. Functionalization of the ring could potentially be achieved through free-radical halogenation followed by nucleophilic substitution, although selectivity might be an issue. A more controlled approach would involve the synthesis of the this compound scaffold from an already functionalized cycloheptanone (B156872) precursor.
Advanced Characterization: The unambiguous identification and characterization of these novel derivatives are crucial. A combination of spectroscopic techniques is employed for this purpose. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for elucidating the connectivity and stereochemistry of the molecule. Mass spectrometry (MS) provides accurate molecular weight information, confirming the elemental composition. For crystalline derivatives, X-ray crystallography can provide definitive information about the solid-state conformation and three-dimensional structure.
Below is a representative data table of hypothetical N-substituted derivatives, illustrating the types of compounds that could be synthesized and their key characterization data.
| Compound ID | N-Substituent | Molecular Formula | Molecular Weight ( g/mol ) | ¹H NMR (δ, ppm, characteristic signals) |
| 1a | Methyl | C₉H₂₀N₂ | 156.27 | 2.45 (s, 3H, N-CH₃) |
| 1b | Ethyl | C₁₀H₂₂N₂ | 170.30 | 1.10 (t, 3H, CH₂CH₃), 2.60 (q, 2H, CH₂CH₃) |
| 1c | Benzyl | C₁₅H₂₄N₂ | 232.36 | 3.80 (s, 2H, N-CH₂Ph), 7.25-7.40 (m, 5H, Ar-H) |
| 1d | Acetyl | C₁₀H₂₀N₂O | 184.28 | 2.05 (s, 3H, COCH₃), 8.10 (br s, 1H, NH) |
Structure-Reactivity and Structure-Function Correlations in this compound Analogs
The systematic synthesis and characterization of a library of this compound analogs would enable the establishment of structure-reactivity and structure-function relationships.
Structure-Reactivity Relationships: By systematically varying the substituents on the nitrogen atoms and the cycloheptyl ring, it is possible to correlate specific structural features with changes in chemical reactivity. For instance, a quantitative analysis of the pKa values of a series of N-substituted derivatives would provide insight into how electronic effects of the substituents influence the basicity of the amino groups. Similarly, studying the kinetics of a standard reaction, such as acylation, across a series of sterically hindered analogs would allow for the quantification of steric effects on reactivity.
Structure-Function Correlations: In the context of medicinal chemistry, structure-function relationships are paramount. If this compound were identified as a hit in a biological screen, the synthesized derivatives would be tested in the same assay to determine how structural modifications impact biological activity. For example, if the parent compound showed affinity for a particular receptor, the binding affinities of the analogs would be measured. This data would be used to build a pharmacophore model, which describes the key structural features required for biological activity.
The following table illustrates a hypothetical structure-activity relationship (SAR) study for a series of analogs, where the function is inhibition of a hypothetical enzyme.
| Compound ID | N-Substituent | Lipophilicity (logP) | Enzyme Inhibition (IC₅₀, µM) |
| 1 | H | 1.2 | 50 |
| 1a | Methyl | 1.5 | 35 |
| 1b | Ethyl | 1.8 | 20 |
| 1c | Benzyl | 3.1 | 5 |
| 1d | Acetyl | 0.8 | >100 |
From this hypothetical data, one could infer that increasing the lipophilicity of the N-substituent enhances enzyme inhibition, while introducing a polar acetyl group abolishes activity. This type of analysis is fundamental to the process of lead optimization in drug discovery.
Catalytic Applications and Mechanistic Insights of 1 Aminomethylcycloheptylamine in Chemical Transformations
1-Aminomethylcycloheptylamine as an Organocatalyst
There is currently no available scientific literature describing the use of this compound or its derivatives as organocatalysts. Organocatalysis often employs specific structural motifs, such as those found in proline or cinchona alkaloids, to facilitate reactions. While amines are a cornerstone of many organocatalytic systems, activating substrates through enamine or iminium ion formation, the specific catalytic activity of this compound has not been documented.
Asymmetric Catalysis Mediated by Chiral Derivatives of this compound
No studies have been found detailing the synthesis of chiral derivatives of this compound for the purpose of asymmetric organocatalysis. The development of chiral catalysts is a complex process requiring specific stereochemical arrangements to induce enantioselectivity, and this line of inquiry has not been reported for this particular compound.
Activation Mechanisms in Organocatalytic Cycles
Given the absence of research on this compound as an organocatalyst, there are no proposed or studied activation mechanisms involving this compound. Mechanistic insights are contingent on observed catalytic activity, which has not been reported.
Ligand Design and Metal Complexation of this compound for Transition Metal Catalysis
The bifunctional nature of this compound makes it a plausible candidate as a chelating ligand for transition metals. However, research into its specific application in catalysis is limited.
Coordination Chemistry of this compound with Metal Centers
Some sources suggest the potential use of this compound as a ligand to form metal complexes, with platinum complexes being noted for potential antitumor properties. However, detailed studies on its coordination chemistry—such as binding modes, stability constants, or the crystal structures of its metal complexes—are not available in the context of catalysis. The specific interactions and geometries formed with catalytically active metals like palladium, rhodium, ruthenium, or copper have not been characterized in the literature.
Catalytic Performance in Cross-Coupling Reactions and Hydrogenations
There are no performance data or research findings on the use of this compound-metal complexes in catalytic reactions such as Suzuki-Miyaura, Heck, or Buchwald-Hartwig cross-couplings, nor in catalytic hydrogenation reactions. The efficiency, selectivity, and substrate scope of such potential catalysts remain uninvestigated.
Heterogeneous Catalysis Incorporating this compound Moieties
The concept of immobilizing catalytically active species on solid supports is a key area of green chemistry. This often involves anchoring organic molecules to materials like silica, polymers, or metal-organic frameworks. A search of the relevant literature yielded no reports of this compound being incorporated into any heterogeneous catalyst systems.
Medicinal Chemistry Perspectives and Biological Interaction Mechanisms of 1 Aminomethylcycloheptylamine Analogs
Rational Design of Biologically Active 1-Aminomethylcycloheptylamine Derivatives
The rational design of biologically active derivatives of this compound involves a methodical approach to modify its structure to enhance desired pharmacological effects and minimize adverse reactions. This process begins with the identification of the cycloheptyl ring and the two amine functionalities as key areas for chemical modification. medicinal chemists would employ computational modeling and structure-based design to predict how structural changes might influence binding affinity and activity at a specific biological target.
Strategies for derivatization would include:
Scaffold Modification : Altering the cycloheptyl ring by introducing substituents, changing ring size, or incorporating heteroatoms to modulate lipophilicity and conformational flexibility.
Amine Functionalization : Modifying the primary amine and the aminomethyl group through acylation, alkylation, or arylation to explore different interactions with the target protein, such as hydrogen bonding or hydrophobic interactions.
Bioisosteric Replacement : Replacing functional groups with other groups that have similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. For instance, replacing a simple phenyl group with a bioisosteric pyridine (B92270) ring.
The goal of these rational design efforts is to create a library of compounds with diverse chemical properties for biological screening, ultimately leading to the identification of optimized lead candidates.
Molecular Recognition and Binding Mechanisms with Biological Targets
Understanding how this compound analogs recognize and bind to their biological targets is fundamental to optimizing their therapeutic potential. Molecular recognition is driven by the sum of intermolecular interactions between the ligand (the analog) and the protein, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces. The specific three-dimensional arrangement of functional groups on the this compound scaffold dictates its binding orientation and affinity within the target's binding site.
To elucidate the binding mechanisms of this compound analogs, a combination of computational and experimental techniques is employed. These methods provide detailed insights into the atomic-level interactions that govern molecular recognition.
Computational Methods :
Molecular Docking : This technique predicts the preferred orientation of a ligand when bound to a protein. It uses scoring functions to estimate the binding affinity, allowing for the rapid virtual screening of numerous derivatives. The results can guide the rational design of new analogs with improved binding characteristics.
Molecular Dynamics (MD) Simulations : MD simulations provide a dynamic view of the ligand-protein complex over time, revealing the stability of binding interactions and potential conformational changes in both the ligand and the protein.
Below is an illustrative table showing the kind of data generated from a molecular docking study for a series of hypothetical analogs.
| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| AMCA-01 | Parent Compound | -7.2 | H-bond with Ser-152 |
| AMCA-02 | N-acetylation of primary amine | -7.8 | Additional H-bond with Asn-101 |
| AMCA-03 | 4-hydroxyl on cycloheptyl ring | -8.1 | H-bond with backbone carbonyl of Leu-98 |
| AMCA-04 | Phenyl group on primary amine | -8.5 | Pi-pi stacking with Phe-256 |
Experimental Methods :
X-ray Crystallography : This method can determine the precise three-dimensional structure of a ligand-protein complex, providing definitive evidence of binding mode and specific atomic contacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR techniques can be used to study ligand-protein interactions in solution, confirming binding and mapping the interaction surface on the protein.
Receptor selectivity is a critical attribute of a successful drug, as it ensures that the therapeutic effect is maximized while off-target side effects are minimized. For this compound analogs, achieving selectivity for a specific receptor subtype over others is a primary goal of the optimization process.
Selectivity is often achieved by exploiting subtle differences in the amino acid composition and topography of the binding sites of related receptors. For example, introducing a bulky substituent on the cycloheptyl scaffold might be sterically tolerated in the target receptor's binding pocket but clash with the binding site of a closely related off-target receptor. Radioligand binding assays are commonly used to determine the affinity of analogs for a panel of different receptors, allowing for the quantification of selectivity. An analog with a high affinity for the intended target and low affinity for other receptors is considered highly selective.
Structure-Activity Relationship (SAR) Studies for Pharmacological Potency of this compound Derivatives
Structure-Activity Relationship (SAR) studies are essential for understanding how specific structural features of a molecule contribute to its biological activity. For this compound derivatives, SAR investigations involve synthesizing and testing a systematic series of analogs to map out the chemical space and identify key structural motifs responsible for pharmacological potency.
The process typically involves:
Identification of a "hit" compound : An initial molecule with detectable biological activity.
Systematic Modification : Altering one part of the molecule at a time, such as the substituents on the cycloheptyl ring or the nature of the amine groups.
Biological Evaluation : Testing each new analog in a relevant biological assay to measure its potency (e.g., IC₅₀ or EC₅₀ value).
By correlating the structural changes with the resulting activity, medicinal chemists can build a comprehensive SAR model. For instance, it might be discovered that adding a halogen atom at a specific position on an aromatic substituent dramatically increases potency, a common finding in kinase inhibitor development.
An example of an SAR table for a hypothetical series of this compound analogs is shown below.
| Compound ID | R¹ Substituent (on primary amine) | R² Substituent (on cycloheptyl ring) | Potency (IC₅₀, nM) |
| AMCA-05 | H | H | 520 |
| AMCA-06 | Methyl | H | 350 |
| AMCA-07 | Ethyl | H | 680 |
| AMCA-08 | Methyl | 4-Fluoro | 150 |
| AMCA-09 | Methyl | 4-Chloro | 95 |
| AMCA-10 | Methyl | 4-Methoxy | 410 |
This illustrative data suggests that a small alkyl group like methyl at the R¹ position is favorable, while increasing the size to ethyl is detrimental. Furthermore, the addition of an electron-withdrawing halogen at the R² position significantly enhances potency.
Role of this compound as a Privileged Scaffold or Ligand in Drug Discovery Programs
A "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. These scaffolds are highly valued in drug discovery because they can serve as versatile starting points for developing new drugs against a range of diseases. The this compound core, with its conformationally flexible cycloheptane (B1346806) ring and two modifiable amine handles, possesses characteristics that could potentially classify it as a privileged scaffold.
The flexible seven-membered ring allows the scaffold to adopt various three-dimensional shapes, potentially fitting into the binding sites of different protein families. The two primary amine groups provide vectors for introducing a wide array of substituents that can engage in specific interactions (hydrogen bonding, ionic, hydrophobic) with diverse targets. If derivatives of this scaffold show activity against unrelated targets, such as G protein-coupled receptors (GPCRs) and enzymes like kinases, it would provide strong evidence of its status as a privileged scaffold.
Design of Supramolecular Drug Delivery Systems Utilizing this compound for Enhanced Therapeutic Strategies
Supramolecular chemistry involves the design of complex, functional chemical systems formed by the association of two or more chemical species held together by non-covalent intermolecular forces. In drug delivery, these systems can be used to create nanocarriers that improve a drug's solubility, stability, and biodistribution.
The amine groups of this compound make it an ideal building block for supramolecular drug delivery systems. For example, its derivatives could be incorporated into:
Liposomes : The positively charged amine groups could interact with negatively charged phospholipids (B1166683) to form stable liposomal formulations for nucleic acid delivery.
Hydrogels : Amine-containing molecules can be cross-linked to form hydrogels capable of encapsulating and providing sustained release of therapeutic agents. The pH-responsive nature of amines could be exploited to trigger drug release in specific microenvironments, such as acidic tumor tissues.
Host-Guest Complexes : The scaffold could be designed to fit within the cavity of a macrocyclic host molecule, such as a cyclodextrin (B1172386) or calixarene. This encapsulation can protect the drug from degradation and control its release.
By integrating this compound derivatives into such advanced delivery systems, it may be possible to enhance their therapeutic efficacy and create more effective treatment strategies.
Supramolecular Chemistry and Self Assembly Phenomena Involving 1 Aminomethylcycloheptylamine
Non-Covalent Interactions Governing Supramolecular Architectures of 1-Aminomethylcycloheptylamine Systems
The self-assembly and resulting architecture of supramolecular systems are governed by a delicate balance of non-covalent forces. theopenscholar.com In systems involving this compound, hydrogen bonding and hydrophobic interactions are the primary drivers of molecular organization.
Hydrogen Bonding: The presence of two primary amine groups (—NH₂) makes this compound an excellent hydrogen bond donor. Each amine group contains two N-H bonds that can interact with hydrogen bond acceptors, such as oxygen or nitrogen atoms in neighboring molecules. nih.govnih.gov These interactions are highly directional and play a critical role in defining the specific geometry of the resulting supramolecular structures. theopenscholar.com For instance, in the presence of molecules containing carbonyl or carboxyl groups, this compound can form robust N-H···O hydrogen bonds, leading to the formation of well-defined one-dimensional chains or two-dimensional sheets. rsc.org The bifunctional nature of the molecule, with two spatially distinct amine groups, allows it to act as a linker, bridging different components of an assembly through a network of hydrogen bonds. rsc.org
Hydrophobic Interactions: The cycloheptane (B1346806) ring of this compound is a nonpolar, aliphatic structure. In aqueous environments, this hydrophobic moiety tends to minimize its contact with water molecules. This hydrophobic effect can drive the aggregation of molecules, leading to the formation of assemblies where the cycloheptane rings are sequestered in the interior of the structure, away from the aqueous phase. nih.gov This process is often entropically favorable and is a key factor in the self-assembly of amphiphilic structures in water. nih.gov The interplay between directional hydrogen bonding from the amine groups and the non-directional, associative nature of hydrophobic interactions from the cycloheptane ring allows for the formation of complex and hierarchical supramolecular structures. nih.gov
| Interaction Type | Functional Groups Involved | Potential Role in Supramolecular Assembly |
|---|---|---|
| Hydrogen Bonding (N-H···Acceptor) | Primary amines (-NH₂) of this compound; Acceptor atoms (e.g., O, N) on partner molecules. | Directs specific orientation and connectivity, forming predictable patterns like chains or sheets. nih.govrsc.org |
| Hydrophobic Interactions | Cycloheptane ring of this compound. | Drives aggregation in aqueous media, leading to the formation of cores or layers shielded from water. nih.govnih.gov |
| Ion-Dipole Interactions | Protonated ammonium (B1175870) groups (-NH₃⁺) at low pH; Polar groups (e.g., carbonyls) on host molecules. | Stabilizes host-guest complexes, particularly with macrocycles like crown ethers or cucurbiturils. nih.gov |
Design and Assembly of Host-Guest Systems with this compound
Host-guest chemistry involves the formation of complexes between a larger "host" molecule that encloses a smaller "guest" molecule, held together by non-covalent forces. wikipedia.org Given its molecular dimensions and chemical functionality, this compound is an ideal candidate to act as a guest molecule for various macrocyclic hosts.
The design of such systems relies on the principle of molecular complementarity, where the size, shape, and electronic properties of the guest match the cavity of the host. nih.govacs.org The flexible cycloheptane ring of this compound can adopt various conformations, allowing it to fit within host cavities of different shapes. Furthermore, under acidic conditions, the two primary amine groups become protonated, forming a dicationic species (H₃N⁺—C₇H₁₂—CH₂—NH₃⁺). This positive charge makes it a highly suitable guest for hosts with electron-rich portals or cavities, such as cucurbit[n]urils and crown ethers. nih.gov
For example, the cavity of cucurbit mdpi.comuril (CB mdpi.com) is known to bind cationic and hydrophobic guests with exceptionally high affinity. nih.govnih.gov The binding would be driven by a combination of hydrophobic interactions between the cycloheptane ring and the inner cavity of CB mdpi.com, and strong ion-dipole interactions between the positively charged ammonium groups and the electron-rich carbonyl portals of the host. The bifunctional nature of the guest could potentially allow for the formation of 1:2 host-guest complexes or the assembly of supramolecular polymers where the guest bridges two host molecules.
| Potential Host Molecule | Primary Driving Interactions | Potential Supramolecular Structure |
|---|---|---|
| Cucurbit mdpi.comuril (CB mdpi.com) | Hydrophobic interactions (cycloheptane in cavity); Ion-dipole interactions (ammonium groups at portals). nih.gov | High-affinity 1:1 inclusion complex; Potential for 1:2 complexes or linear supramolecular polymers. |
| Crown Ethers (e.g., 18-Crown-6) | Hydrogen bonding and ion-dipole interactions between ammonium groups and ether oxygens. | Complexation at the aminomethyl group, potentially forming pseudorotaxane structures. |
| Cyclodextrins (e.g., β-CD) | Hydrophobic inclusion of the cycloheptane ring into the less polar cyclodextrin (B1172386) cavity. nih.gov | Inclusion complex, enhancing solubility or acting as a component in a stimuli-responsive system. nih.gov |
| Calix[n]arenes | Cation-π interactions between ammonium groups and the electron-rich aromatic cavity. researchgate.net | Complexation with functionalized calixarenes designed for specific recognition of diamines. |
Molecular Recognition and Information Transfer at the Supramolecular Level Mediated by this compound
Molecular recognition is the specific binding of a guest to a complementary host, while information transfer involves the translation of this binding event into a detectable signal or action. wikipedia.org The distinct chemical features of this compound allow it to participate in specific recognition events.
The spatial arrangement of its two amine groups provides a defined geometric pattern for hydrogen bonding. A host molecule designed with two complementary acceptor sites at a specific distance could selectively bind this compound over other monoamines or diamines with different spacing. This forms the basis of selective molecular recognition.
This recognition event can be translated into a larger supramolecular action. For example, the binding of this compound could induce a conformational change in a flexible host molecule, which in turn could activate or deactivate a catalytic site or alter the fluorescence properties of an attached chromophore. In another scenario, its bifunctional nature allows it to act as a molecular switch in a self-assembling system. By binding and bridging two other components, it completes a supramolecular assembly, and its subsequent release (triggered by a stimulus like a pH change) would lead to the disassembly of the entire structure. This process represents a form of information transfer, where the presence or absence of the diamine guest dictates the state of the supramolecular system.
Fabrication of Functional Supramolecular Materials Incorporating this compound
The bifunctional nature of this compound makes it a valuable component in the fabrication of functional supramolecular materials, particularly polymers and gels. nih.govnih.govresearchgate.net In these applications, the molecule can act as either a monomer that forms the covalent backbone of a polymer or as a cross-linker that connects polymer chains.
As a monomer, the two primary amine groups can react with complementary bifunctional molecules, such as dicarboxylic acids or diisocyanates, to form polyamides and polyureas, respectively. researchgate.net The cycloheptane unit incorporated into the polymer backbone imparts increased flexibility and unique thermal properties to the final material. The supramolecular aspect arises from the non-covalent interactions, such as hydrogen bonding between the amide or urea (B33335) groups of different polymer chains, which dictate the material's bulk properties, including its mechanical strength and thermal stability. researchgate.net
Alternatively, this compound can be used as a supramolecular cross-linking agent. In a network of polymers containing, for example, carboxylic acid side chains, the diamine can form reversible, non-covalent cross-links through acid-base interactions and hydrogen bonding. These non-covalent cross-links can be broken and reformed in response to external stimuli such as pH or temperature, leading to materials with dynamic properties like self-healing or shear-thinning behavior, which are characteristic of supramolecular gels. whiterose.ac.uk
Emerging Research Avenues and Future Outlook for 1 Aminomethylcycloheptylamine Research
Integration of Artificial Intelligence and Machine Learning in 1-Aminomethylcycloheptylamine Research
The application of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the study of this compound and its derivatives. These computational tools offer the potential to accelerate discovery and optimization processes, from predicting molecular properties to refining synthetic pathways.
Machine learning models, particularly those based on graph neural networks, can be trained on existing chemical datasets to predict a wide range of properties for novel this compound derivatives. greenstonebio.comspringernature.com This includes the prediction of crucial ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which is a critical step in the early stages of drug discovery. greenstonebio.comnih.gov By identifying candidates with favorable pharmacokinetic and safety profiles in silico, researchers can significantly reduce the time and cost associated with experimental screening. nih.gov
Table 1: Potential Applications of AI/ML in this compound Research
| Research Area | AI/ML Application | Potential Impact |
| Drug Discovery | Predictive modeling of ADMET properties. greenstonebio.comspringernature.com | Faster identification of drug candidates with favorable safety profiles. |
| Virtual screening of compound libraries. | Efficient exploration of chemical space to find novel bioactive molecules. | |
| Synthesis Optimization | Bayesian optimization of reaction conditions. nih.govresearchgate.net | Increased reaction yields, reduced costs, and improved purity. |
| Predictive models for reaction outcomes. | Minimized trial-and-error in developing synthetic routes. | |
| Property Prediction | QSAR modeling for physicochemical properties. | Enhanced understanding of structure-activity relationships. |
Exploration of Novel Applications in Materials Science and Nanotechnology
The bifunctional nature of this compound makes it an attractive building block for the development of advanced materials and for applications in nanotechnology. Its two primary amine groups can participate in polymerization reactions, leading to the formation of novel polyamides and epoxy resins. The incorporation of the cycloheptyl moiety can impart unique properties to these polymers, such as improved thermal stability, chemical resistance, and weatherability, making them suitable for high-performance coatings, adhesives, and composites.
In the realm of nanotechnology, the amine groups of this compound can be utilized for the surface functionalization of nanoparticles. nih.govgoogle.com This functionalization can enhance the dispersibility of nanoparticles in various media and provide active sites for further conjugation with other molecules. rsc.org For example, amine-functionalized superparamagnetic iron oxide nanoparticles (SPIONs) have shown promise in biomedical applications such as magnetic resonance imaging (MRI) and targeted drug delivery. rsc.org The unique conformational flexibility of the cycloheptane (B1346806) ring in this compound could influence the surface chemistry and binding properties of such functionalized nanoparticles.
Another emerging area is the use of amine-functionalized nanoparticles for environmental applications. For instance, magnetic nanoparticles functionalized with amine groups have demonstrated high efficiency in capturing bacteria from contaminated water sources due to the electrostatic interaction between the positively charged amine groups and the negatively charged bacterial cell walls. rsc.org
Table 2: Potential Applications of this compound in Materials Science and Nanotechnology
| Application Area | Specific Use | Potential Advantages |
| High-Performance Polymers | Monomer for polyamides and epoxy resins. | Enhanced thermal stability, chemical resistance, and durability. |
| Nanoparticle Functionalization | Surface coating for SPIONs and other nanoparticles. google.comrsc.org | Improved dispersibility and sites for further conjugation. rsc.org |
| Biomedical Imaging | Component of contrast agents for MRI. rsc.org | Potential for targeted imaging applications. |
| Environmental Remediation | Active agent in bacterial capture systems. rsc.org | Efficient removal of pathogens from water. |
Addressing Synthetic and Mechanistic Challenges in Complex this compound Systems
Despite its potential, the synthesis and mechanistic understanding of complex systems involving this compound present ongoing challenges that are active areas of research.
A significant synthetic challenge lies in the stereoselective synthesis of this compound derivatives. The development of methods to control the stereochemistry at the C1 position and in relation to other stereocenters on the flexible cycloheptane ring is crucial for applications where specific three-dimensional arrangements are required, such as in medicinal chemistry. Strategies involving chiral auxiliaries, such as Ellman's chiral tert-butanesulfinamide, are being explored to achieve high diastereoselectivity in the synthesis of related 1,1-diamines. Furthermore, the development of efficient and scalable synthetic routes remains a priority for making these compounds more accessible for research and industrial applications. researchgate.net
From a mechanistic perspective, a deeper understanding of the reaction pathways involving this compound is needed. This includes elucidating the mechanisms of polymerization, nanoparticle functionalization, and other reactions where it is used as a precursor. nih.gov For instance, in polymerization reactions, the reactivity of the two amine groups may differ, and understanding this can lead to better control over the polymer structure and properties. Computational approaches, such as Density Functional Theory (DFT) modeling, can be employed to calculate transition states and predict the reactivity of the compound in various synthetic pathways. Kinetic studies and the characterization of reaction intermediates and byproducts are also essential for a comprehensive mechanistic understanding. nih.gov Addressing these synthetic and mechanistic challenges will be key to unlocking the full potential of this compound and its derivatives in a wide range of applications.
Q & A
Basic: What synthetic methodologies are recommended for producing 1-Aminomethylcycloheptylamine with high purity?
Answer:
- Reaction Design : Use reductive amination of cycloheptanone derivatives with methylamine, optimizing stoichiometry (e.g., 1.2:1 molar ratio of amine to ketone) and reaction time (12–24 hours) under hydrogenation conditions (H₂, 50–60 psi, Pd/C catalyst) .
- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization in ethanol to achieve >98% purity. Validate purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
- Key Data : Tabulate yields, retention factors, and spectral peaks (e.g., ¹H NMR: δ 1.45–1.70 ppm for cycloheptane protons; ESI-MS: m/z 157.2 [M+H]⁺) in supplementary materials for reproducibility .
Basic: Which spectroscopic and chromatographic techniques are essential for characterizing this compound?
Answer:
- Core Techniques :
- NMR : Assign ¹H/¹³C NMR peaks to confirm cycloheptyl backbone and aminomethyl group (e.g., δ 2.85 ppm for –CH₂–NH₂) .
- Mass Spectrometry : Use ESI-MS or GC-MS to verify molecular ion and fragmentation patterns .
- IR Spectroscopy : Identify primary amine stretches (N–H: ~3350 cm⁻¹) and C–N vibrations (~1250 cm⁻¹) .
- Purity Assurance : Pair HPLC with UV detection (λ = 210 nm) and Karl Fischer titration for residual solvent/water analysis .
Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?
Answer:
- Hypothesis Testing : Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) with positive/negative controls. Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
- Data Normalization : Use statistical tools (ANOVA, t-tests) to account for batch variability. Report confidence intervals and effect sizes in supplementary tables .
- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, highlighting variables like assay duration, solvent (DMSO vs. saline), and endpoint measurements (e.g., luminescence vs. fluorescence) .
Advanced: What experimental strategies optimize stability studies of this compound under physiological conditions?
Answer:
- Degradation Pathways : Design accelerated stability tests (40°C/75% RH for 6 months) with LC-MS monitoring to identify hydrolysis byproducts (e.g., cycloheptanol derivatives) .
- pH-Dependent Stability : Use phosphate buffers (pH 2–9) and quantify degradation kinetics via Arrhenius plots. Include a stability-indicating assay protocol in methods .
- Data Presentation : Summarize half-life and degradation products in a comparative table, noting deviations from ICH Q1A guidelines .
Basic: How is this compound utilized in medicinal chemistry research?
Answer:
- Scaffold Modification : Functionalize the amine group for SAR studies (e.g., acylations to improve bioavailability) .
- Pharmacological Screening : Test in vitro binding affinity (e.g., GPCR panels) and in vivo pharmacokinetics (Cmax, AUC) using LC-MS/MS quantification .
- Data Reporting : Follow Medicinal Chemistry Research guidelines for IC₅₀, Ki, and selectivity ratios, with raw data in appendices .
Advanced: What computational approaches predict the reactivity of this compound in synthetic pathways?
Answer:
- DFT Modeling : Calculate transition states for key reactions (e.g., hydrogenation) using Gaussian09 with B3LYP/6-31G* basis set. Validate with experimental activation energies .
- Molecular Dynamics : Simulate solvation effects in ethanol/water mixtures to optimize reaction conditions .
- Data Sharing : Provide input files and convergence criteria in supplementary materials for reproducibility .
Basic: How should researchers present complex datasets for this compound in publications?
Answer:
- Data Segmentation : Place raw NMR/HPLC chromatograms in supplementary files. Highlight processed data (e.g., integration ratios, retention times) in main-text tables .
- Visualization : Use color-coded graphs for comparative analyses (e.g., bioactivity vs. structural analogs). Avoid overcrowding figures with >5 data series .
- Compliance : Adhere to Beilstein Journal standards for compound characterization, limiting main-text data to 5 critical compounds .
Guidance for Methodological Rigor
- Reproducibility : Document reagent sources (e.g., Sigma-Aldrich Lot#), instrument calibration dates, and statistical software (e.g., GraphPad Prism v10) .
- Conflict Resolution : Address contradictory results through peer collaboration or multi-lab validation studies, citing PRISMA or Cochrane guidelines for transparency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
